molecular formula C19H20N2O5S B2923837 Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 328275-57-6

Ethyl 6-methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2923837
CAS RN: 328275-57-6
M. Wt: 388.44
InChI Key: BFNQFACEGLTWQF-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . For example, the mass spectrum of a compound can display the molecular ion [M]+ at a certain m/z, corresponding to the molecular formula .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .

Scientific Research Applications

Synthesis and Pharmacological Activities

Synthesis and Anticancer Activity

A study on the synthesis of new heterocycles using a similar compound as a precursor showed that these compounds exhibited potent anticancer activity against the colon HCT-116 human cancer cell line. The synthesis involved the creation of pyrimidine and thiazole moieties, highlighting the compound's utility in developing potential anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Antioxidant Studies

Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates synthesized through a simple procedure demonstrated excellent antibacterial and antifungal properties. Furthermore, some compounds showed profound antioxidant potential, indicating their significance in medicinal chemistry for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Heterocyclic Synthesis

The compound's derivatives have been utilized in heterocyclic synthesis, providing a pathway to synthesize pyrazole, isoxazole, and pyridazine derivatives. This showcases the compound's versatility in synthesizing a wide range of heterocyclic compounds that could have various pharmacological applications (Wahba Wardaman, 2000).

Future Directions

Thiophene derivatives continue to be an area of active research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on the development of new synthetic methods and the exploration of their biological activities.

properties

IUPAC Name

ethyl 6-methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-26-19(23)16-14-9-4-11(2)10-15(14)27-18(16)20-17(22)12-5-7-13(8-6-12)21(24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQFACEGLTWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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